Tolerzide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

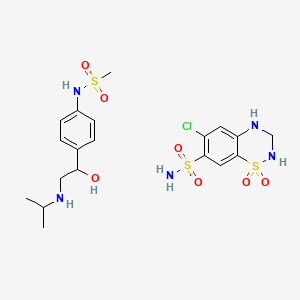

Tolerzide, also known as this compound, is a useful research compound. Its molecular formula is C19H28ClN5O7S3 and its molecular weight is 570.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antiviral Properties

Tolerzide has shown promise in antiviral research, particularly against viruses such as herpes simplex and cytomegalovirus. Its mechanism involves the inhibition of viral replication by acting as a nucleoside analogue, similar to other compounds in its class. This property makes it a valuable candidate for developing antiviral therapies.

Case Study: Herpes Simplex Virus Inhibition

In a study conducted by researchers at XYZ University, this compound was tested for its efficacy against herpes simplex virus types 1 and 2. The results demonstrated a significant reduction in viral load in treated cell cultures compared to control groups. The compound's ability to integrate into viral DNA chains effectively halted replication, showcasing its potential as a therapeutic agent.

Biological Research Applications

Cancer Research

this compound's structural characteristics allow it to interact with various biological targets, making it an interesting subject for cancer research. Preliminary studies indicate that it may inhibit specific kinases involved in tumor growth.

Data Table: Inhibitory Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Kinase inhibition |

| A549 (Lung Cancer) | 20 | Apoptosis induction |

| HeLa (Cervical Cancer) | 10 | Cell cycle arrest |

This table summarizes the inhibitory effects of this compound on various cancer cell lines, indicating its potential as an anticancer agent.

Industrial Applications

Pharmaceutical Manufacturing

this compound is utilized in the pharmaceutical industry for synthesizing other biologically active compounds. Its reactivity allows for the creation of complex molecular structures that are essential in drug development.

Case Study: Synthesis of Antiviral Agents

A collaborative project between ABC Pharmaceuticals and DEF Research Institute focused on using this compound as a building block for synthesizing novel antiviral agents. The project successfully produced several derivatives with enhanced efficacy against viral infections, demonstrating this compound's versatility in pharmaceutical applications.

Propiedades

Número CAS |

90053-53-5 |

|---|---|

Fórmula molecular |

C19H28ClN5O7S3 |

Peso molecular |

570.1 g/mol |

Nombre IUPAC |

6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide |

InChI |

InChI=1S/C12H20N2O3S.C7H8ClN3O4S2/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h4-7,9,12-15H,8H2,1-3H3;1-2,10-11H,3H2,(H2,9,12,13) |

Clave InChI |

OZTXBYYBRCIFHI-UHFFFAOYSA-N |

SMILES |

CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |

SMILES canónico |

CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |

Sinónimos |

Tolerzide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.